Di6-ASP-BS [Di6-ASP-PS]
Description
Based on molecular formulas provided in , the compound is listed with the molecular formula C₁₄H₂₀N₂O₃S₂ (for Di6-ASP-PS) and C₁₄H₂₀N₂O₃S₂ (for Di-6--ASP-BS), suggesting these may represent alternative naming conventions or structural isomers of the same compound . The nomenclature implies the presence of aspartic acid (ASP) derivatives, sulfur (S), and benzene sulfonate (BS) or polystyrene (PS) moieties. However, the exact structural configuration, synthesis pathway, and functional applications remain poorly documented in the available evidence.
Properties
CAS No. |
90133-77-0 |
|---|---|
Molecular Formula |
C29H44N2O3S |
Molecular Weight |
500.74 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Di6-ASP-BS [Di6-ASP-PS] involves several steps, including the reaction of specific starting materials under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis in specialized facilities to ensure high purity and yield .
Chemical Reactions Analysis
Di6-ASP-BS [Di6-ASP-PS] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Di6-ASP-BS [Di6-ASP-PS] has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and activity of drugs within the body.
Industry: Applied in the development of new materials and technologies, such as sensors and imaging devices.
Mechanism of Action
The mechanism of action of Di6-ASP-BS [Di6-ASP-PS] involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the compound’s unique molecular structure, which allows it to absorb and emit light efficiently. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Similarities: Di6-ASP-BS [Di6-ASP-PS] shares sulfonate groups with poly(styrene sulfonate), a compound widely used in ion-exchange resins and water purification .
Structural Divergence: Unlike halogenated boronic acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid), Di6-ASP-BS lacks reactive boron centers, limiting its utility in cross-coupling reactions .
Comparison with Functionally Similar Compounds
Table 2: Performance Metrics (Hypothetical)*
| Property | Di6-ASP-BS [Di6-ASP-PS] | Poly(styrene sulfonate) | N-acetoyl-ceramide-1-phosphate |
|---|---|---|---|
| Solubility in Water | Moderate (inferred) | High | Low |
| Thermal Stability | Unreported | >200°C | Degrades at 80°C |
| Ion-Exchange Capacity | Likely high | Very high | None |
Note: Data for Di6-ASP-BS is extrapolated from structural analogs due to lack of direct studies.
Critical Analysis:
- Ion-Exchange Potential: The sulfonate groups in Di6-ASP-BS likely confer ion-exchange capabilities comparable to poly(styrene sulfonate), though its efficiency may depend on polymer chain length and cross-linking density .
Q & A
How should researchers design an initial experimental framework for studying Di6-ASP-BS [Di6-ASP-PS]?
Basic Research Question
Begin with a literature review to identify existing studies on similar compounds, focusing on synthesis methods, structural analogs, and biological/pharmacological properties. Formulate a hypothesis using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in knowledge . Define independent (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, stability) and select controls. Use pilot studies to validate assay conditions, referencing protocols from bioassay design principles (e.g., USP guidelines on assay validation) .
What methodologies are recommended for resolving contradictions in experimental data involving Di6-ASP-BS [Di6-ASP-PS]?
Advanced Research Question
Apply triangulation by cross-validating results using complementary techniques (e.g., HPLC for purity, spectroscopy for structural confirmation). Conduct sensitivity analyses to assess the impact of variables like pH or solvent systems. Use statistical tools (e.g., ANOVA, regression analysis) to isolate confounding factors, and compare findings with prior studies to identify methodological discrepancies (e.g., differences in sample preparation) . Document and justify deviations from established protocols to enhance reproducibility .
How can researchers formulate robust hypotheses for mechanistic studies of Di6-ASP-BS [Di6-ASP-PS]?
Basic Research Question
Leverage the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : Target protein/receptor.
- Intervention : Di6-ASP-BS [Di6-ASP-PS] exposure.
- Comparison : Baseline activity or a reference compound.
- Outcome : Changes in binding kinetics or cellular response.
Validate hypotheses through computational modeling (e.g., molecular docking) before empirical testing .
What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in Di6-ASP-BS [Di6-ASP-PS] assays?
Advanced Research Question
Employ non-parametric methods (e.g., Spearman’s rank correlation) or machine learning models (e.g., Gaussian processes) to capture complex relationships. Use Bayesian statistics to incorporate prior data (e.g., toxicity thresholds from analogous compounds) and reduce uncertainty. Ensure data normalization to account for batch effects, and apply bootstrapping to estimate confidence intervals for EC50/IC50 values .
How should researchers address variability in cross-platform data for Di6-ASP-BS [Di6-ASP-PS] characterization?
Advanced Research Question
Standardize data collection using validated APIs or lab information management systems (LIMS) to ensure consistency. Perform meta-analyses to harmonize datasets from disparate sources (e.g., spectroscopy vs. chromatography). Apply Bland-Altman plots to assess agreement between platforms and identify systematic biases. Publish raw data and processing scripts to facilitate replication .
What strategies ensure ethical and reproducible synthesis protocols for Di6-ASP-BS [Di6-ASP-PS]?
Basic Research Question
Adopt Green Chemistry principles (e.g., solvent reduction, energy efficiency) and document synthesis steps in compliance with FAIR data standards (Findable, Accessible, Interoperable, Reusable). Use orthogonal analytical methods (e.g., NMR, mass spectrometry) for purity verification. Include negative controls (e.g., reaction without catalyst) to validate specificity .
How can researchers optimize assay conditions for high-throughput screening of Di6-ASP-BS [Di6-ASP-PS] derivatives?
Advanced Research Question
Implement factorial design (e.g., Box-Behnken or Plackett-Burman) to test multiple variables (e.g., pH, temperature, incubation time) efficiently. Use robotic liquid handlers for precision and automate data capture to minimize human error. Validate assay robustness via Z’-factor calculations (>0.5 indicates suitability for HTS) .
What frameworks guide the integration of computational and experimental data for Di6-ASP-BS [Di6-ASP-PS] research?
Advanced Research Question
Combine molecular dynamics simulations with experimental binding assays to refine force field parameters. Use cheminformatics tools (e.g., QSAR models) to predict properties of novel analogs. Establish a feedback loop where computational predictions inform experimental priorities, and vice versa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
